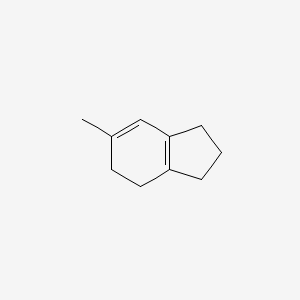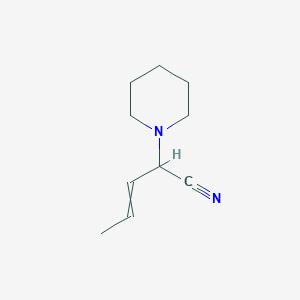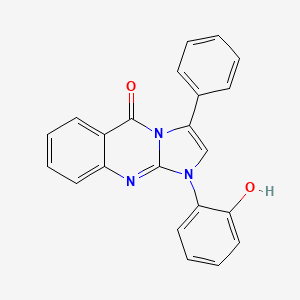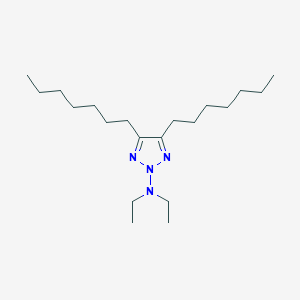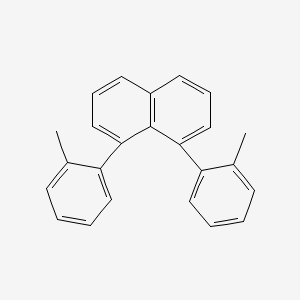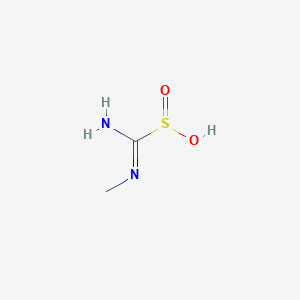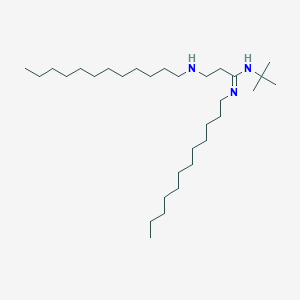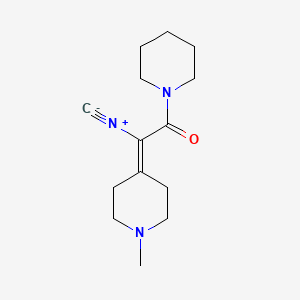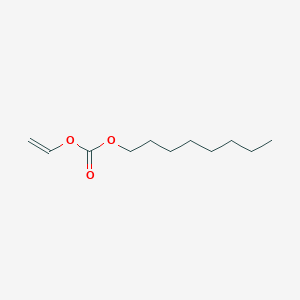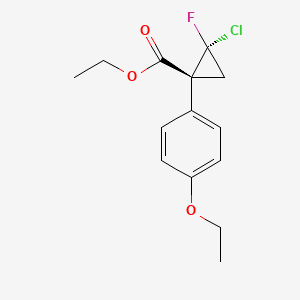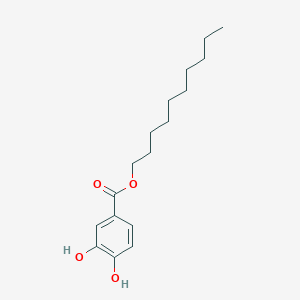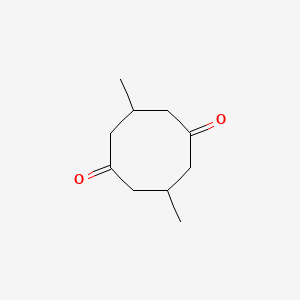![molecular formula C19H24ClNO B14333648 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride CAS No. 102009-89-2](/img/structure/B14333648.png)
3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 2-methoxyphenylpropionic acid with an appropriate alkyl halide, followed by the formation of the azanium compound through a reaction with an amine. The final step involves the addition of chloride to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares a similar structure but lacks the azanium and chloride components.
2-Methoxyhydrocinnamic acid: Another related compound with similar aromatic and aliphatic features.
Uniqueness
3-(2-Methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride is unique due to its combination of aromatic and aliphatic elements, as well as the presence of the azanium and chloride components
特性
CAS番号 |
102009-89-2 |
|---|---|
分子式 |
C19H24ClNO |
分子量 |
317.9 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-21-19-14-6-5-12-18(19)13-8-16-20-15-7-11-17-9-3-2-4-10-17;/h2-7,9-12,14,20H,8,13,15-16H2,1H3;1H/b11-7+; |
InChIキー |
YYESCPKFLSMESI-RVDQCCQOSA-N |
異性体SMILES |
COC1=CC=CC=C1CCC[NH2+]C/C=C/C2=CC=CC=C2.[Cl-] |
正規SMILES |
COC1=CC=CC=C1CCC[NH2+]CC=CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


